molecular formula C12H15N3O B13428565 (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol

(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B13428565
M. Wt: 217.27 g/mol
InChI Key: ZBSDGBWHMCKCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an isopropyl group and a pyridinyl group, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-pyridinecarboxaldehyde with isopropyl hydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, make it a candidate for drug discovery and development .

Medicine

In medicine, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable tool in industrial chemistry .

Mechanism of Action

The mechanism of action of (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol apart is its unique combination of functional groups and the presence of both a pyrazole and pyridinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

(5-propan-2-yl-3-pyridin-2-ylpyrazol-1-yl)methanol

InChI

InChI=1S/C12H15N3O/c1-9(2)12-7-11(14-15(12)8-16)10-5-3-4-6-13-10/h3-7,9,16H,8H2,1-2H3

InChI Key

ZBSDGBWHMCKCMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CO)C2=CC=CC=N2

Origin of Product

United States

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